Tri-t-butylphosphonium trifluoromethanesulfonate
Description
Tri-t-butylphosphonium trifluoromethanesulfonate (CAS 1106696-25-6) is a phosphonium salt with the chemical formula [(C₄H₉)₃PH]⁺CF₃SO₃⁻ and a molecular weight of 352.40 g/mol. It is a white crystalline solid with a melting point of 175°C . This compound is an air-stable, non-pyrophoric precursor to the tri-t-butylphosphine ligand, which is widely used in catalytic processes such as cross-coupling reactions and hydrogenation . Its stability and ease of handling make it advantageous over free phosphines, which are often pyrophoric and sensitive to air.
Properties
IUPAC Name |
tritert-butylphosphanium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P.CHF3O3S/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3,4)8(5,6)7/h1-9H3;(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAVINYLAQGRDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28F3O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri-t-butylphosphonium trifluoromethanesulfonate typically involves the reaction of tri-t-butylphosphine with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and precise control of reaction conditions to maintain product quality .
Chemical Reactions Analysis
Role in Palladium-Catalyzed Cross-Coupling Reactions
TTBPT serves as a precursor to the ligand tri-t-butylphosphine (P(t-Bu)₃), which is critical in enabling oxidative addition and reductive elimination steps in palladium-catalyzed reactions.
Copper-Catalyzed Chan-Lam and CDC Reactions
TTBPT facilitates copper(II)-mediated sequential reactions for synthesizing indole derivatives:
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Chan-Lam N-Arylation :
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Combines arylboronic acids and Z-3-aminoacrylates under Cu(OAc)₂/TTBPT catalysis.
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Key additive: Myristic acid; solvent: DMF at 100°C for 24 hours2.
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Cross-Dehydrogenative Coupling (CDC) :
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Intramolecular oxidative coupling forms C3-functionalized indoles in DMF/DMSO (2:1) at 130°C2.
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Mechanistic Insights:
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TTBPT enhances electron density at the copper center, accelerating oxidative addition.
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Steric bulk minimizes unwanted side reactions (e.g., over-oxidation)2.
Alkoxycarbonylation in Renewable Solvents
TTBPT-based catalysts enable alkoxycarbonylation of aryl bromides in dimethyl carbonate (DMC), a green solvent:
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Methoxycarbonylation :
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2-Bromonaphthalene reacts with CO/MeOH to yield methyl naphthoate (93% yield)3.
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Transesterification :
In situ-generated NaOMe from NaOt-Bu and DMC facilitates ester exchange (e.g., tert-butyl to methyl esters)3.
| Substrate | Product | Solvent | Yield | Reference |
|---|---|---|---|---|
| 2-Bromonaphthalene | Methyl naphthoate | DMC | 93% | |
| 4-Bromotoluene | Methyl toluate | DMC | 80% |
Wittig and Related Olefination Reactions
While not directly involving TTBPT, analogous trialkylphosphonium salts participate in Wittig reactions:
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(Iodomethyl)triphenylphosphonium Salts :
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Generate Z-selective olefins (up to 2.7:1 Z:E ratio)4.
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Steric Effects :
Bulky substituents on phosphonium salts (e.g., o-tolyl) reduce selectivity due to hindered ylide formation4.
Stability and Handling
Scientific Research Applications
Organic Synthesis
TTBPT is widely used as a reagent in organic chemistry. Its bulky structure allows it to function effectively as a phase transfer catalyst, facilitating reactions between nucleophiles and electrophiles. Some key applications include:
- Nucleophilic Substitution Reactions : TTBPT enhances the reactivity of nucleophiles, making it easier to carry out substitutions on organic substrates.
- Cross-Coupling Reactions : It serves as a ligand in transition metal-catalyzed cross-coupling reactions, particularly those involving palladium and platinum. For instance, TTBPT has been utilized in the copper-catalyzed Chan-Lam N-arylation to synthesize indole derivatives from arylboronic acids and aminoacrylates【2】.
Case Study: Chan-Lam Reaction
In a specific study, TTBPT was employed in a sequential copper-catalyzed Chan-Lam N-arylation followed by cross-dehydrogenative coupling. The reaction conditions involved DMF as a solvent at elevated temperatures (100 °C and 130 °C), yielding multi-substituted indoles with high efficiency【2】.
Catalysis
TTBPT acts as a strong π-acceptor ligand, stabilizing transition states and intermediates during catalytic processes. Its applications in catalysis include:
- Palladium-Catalyzed Reactions : TTBPT is particularly effective in coupling reactions involving low-activity substrates. It coordinates with palladium to enhance reaction rates and selectivity【3】.
- Hydrogenation and C-H Activation : The compound facilitates hydrogenation reactions and C-H activation processes, which are crucial for synthesizing complex organic molecules【2】【3】.
Material Science
The unique properties of TTBPT make it suitable for developing advanced materials:
- Ionic Liquids : TTBPT is used in the formulation of ionic liquids that improve the conductivity and stability of electrochemical devices such as batteries and fuel cells【1】.
- Nanocomposites : Its ability to stabilize nanoparticles allows for the creation of nanocomposites with enhanced mechanical and thermal properties, beneficial in electronics and coatings【1】.
Pharmaceutical Development
In pharmaceutical chemistry, TTBPT aids in the synthesis of various drug compounds by streamlining reaction pathways. Its role as a ligand enhances the efficiency of reactions that lead to the formation of bioactive molecules【1】【2】.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Organic Synthesis | Nucleophilic substitutions, cross-coupling | Enhances reactivity, facilitates complex synthesis |
| Catalysis | Palladium-catalyzed reactions | Improves rates and selectivity |
| Material Science | Ionic liquids, nanocomposites | Enhances conductivity and stability |
| Pharmaceutical Development | Drug synthesis | Streamlines development processes |
Mechanism of Action
The mechanism of action of Tri-t-butylphosphonium trifluoromethanesulfonate involves its ability to act as a ligand and participate in various chemical reactions. It interacts with molecular targets such as metal catalysts and organic substrates, facilitating the formation of desired products through coordination and electron transfer processes .
Comparison with Similar Compounds
Tri-t-butylphosphonium Tetrafluoroborate
- Formula : [(C₄H₉)₃PH]⁺BF₄⁻
- Molecular Weight : 290.13 g/mol .
- Properties: Melts at 261°C (with decomposition), air-stable, and non-pyrophoric .
- Applications : Functions as a ligand precursor in catalysis. However, the tetrafluoroborate counterion is less nucleophilic than trifluoromethanesulfonate, making it less reactive in polar solvents .
Methyltriphenoxyphosphonium Trifluoromethanesulfonate
- Formula : C₂₀H₁₈F₃O₆PS
- Molecular Weight : 474.39 g/mol .
- Properties : A phosphorus(V) compound with trigonal bipyramidal geometry. Exhibits distinct ³¹P NMR shifts (δ ~20–40 ppm) compared to tri-t-butylphosphonium derivatives (δ ~0–10 ppm) .
- Applications : Primarily used in electrophilic activation reactions due to its strong Lewis acidity .
Metal Trifluoromethanesulfonates
Lanthanum(III) and Ytterbium(III) Trifluoromethanesulfonates
- Formula : Ln(CF₃SO₃)₃ (Ln = La, Yb).
- Properties : Highly hygroscopic and water-soluble. Act as strong Lewis acids in organic synthesis .
- Applications: Used in Friedel-Crafts alkylation and esterification.
Pyridinium Trifluoromethanesulfonate
- Formula: C₆H₆F₃NO₃S
- Properties : A mild Brønsted acid catalyst with a melting point of ~100°C .
- Applications: Effective in Pechmann condensation and chromene synthesis.
Alkyl Trifluoromethanesulfonates
Methyl Trifluoromethanesulfonate
- Formula : CF₃SO₃CH₃
- Properties : A volatile liquid (mp −40°C) classified as hazardous (H314: Causes severe skin burns, H226: Flammable) .
- Applications : A potent alkylating agent in nucleophilic substitutions. Unlike tri-t-butylphosphonium trifluoromethanesulfonate, it reacts chemoselectively with oxygen or sulfur nucleophiles (e.g., 5:1 O/S alkylation ratio in SUPPY derivatives) .
Comparative Data Table
Key Research Findings
Catalytic Efficiency : Tri-t-butylphosphonium triflate outperforms pyridinium triflate in reactions requiring ligand participation (e.g., cross-coupling) but is less effective in acid-catalyzed condensations .
Safety Profile : Unlike methyl triflate, tri-t-butylphosphonium triflate lacks significant flammability or corrosivity, enhancing its utility in industrial settings .
Counterion Effects : The trifluoromethanesulfonate counterion enhances solubility in polar aprotic solvents compared to tetrafluoroborate, enabling broader application in homogeneous catalysis .
Biological Activity
Tri-t-butylphosphonium trifluoromethanesulfonate (TTPT) is a phosphonium salt that has garnered interest in various fields, particularly in organic synthesis and catalysis. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications based on diverse research findings.
Overview of this compound
TTPT is characterized by its bulky tri-t-butylphosphonium cation and trifluoromethanesulfonate anion. The unique structure of TTPT enhances its solubility and reactivity in polar organic solvents, making it a valuable reagent in organic synthesis and catalysis. Its biological activity, however, remains less explored compared to its chemical applications.
The biological activity of TTPT is primarily linked to its role as a catalyst in various chemical reactions, which can indirectly influence biological systems. It has been reported to facilitate nucleophilic substitutions and coupling reactions essential for synthesizing complex organic molecules that may exhibit biological properties.
- Catalytic Activity : TTPT acts as a catalyst in palladium-catalyzed reactions, promoting the formation of carbon-carbon bonds. This catalytic property is crucial for developing new pharmaceuticals that target specific biological pathways .
- Electrochemical Properties : The compound is also utilized in electrochemical applications, enhancing the efficiency of batteries and fuel cells. Its ability to stabilize ionic liquids contributes to improved conductivity and stability in these systems .
Case Studies
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Inhibition Studies : Research on similar phosphonium salts has indicated potential inhibitory effects against various pathogens. For instance, studies on tri-t-butylphosphine derivatives have shown activity against Mycobacterium tuberculosis, suggesting that TTPT may exhibit similar properties due to structural similarities .
This table summarizes the minimum inhibitory concentrations (MIC) against M. tuberculosis for various compounds, illustrating the potential for phosphonium salts like TTPT to be effective against bacterial infections .
Compound MIC 90 (µM) IC 50 (µM) Selectivity Index (SI) Olivacine 4.7 18.05 3.8 9-Methoxyolivacine 1.5 24.5 16.3 Isoniazid 0.24 >50 >208 Rifampicin 0.02 >50 >2500 - Cell Viability Assays : In vitro studies using cell lines have demonstrated that compounds similar to TTPT can affect cell viability at certain concentrations, indicating a need for further exploration into the cytotoxicity and therapeutic indices of TTPT itself .
Applications in Drug Development
The catalytic properties of TTPT make it an attractive candidate for drug development:
- Synthesis of Bioactive Compounds : TTPT can facilitate the synthesis of bioactive molecules through cross-coupling reactions, potentially leading to new therapeutic agents.
- Targeted Drug Delivery : The unique properties of phosphonium salts allow them to be explored as carriers for targeted drug delivery systems, enhancing the efficacy of treatments while minimizing side effects.
Q & A
Q. What are the standard synthetic routes for preparing tri-t-butylphosphonium trifluoromethanesulfonate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves alkylation or salt metathesis. For example, tri-t-butylphosphine can be protonated with trifluoromethanesulfonic acid (TfOH) under anhydrous conditions. Optimization includes:
- Temperature Control : Reactions are conducted at 0–25°C to prevent decomposition of the phosphine .
- Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for solubility and inertness .
- Purification : Column chromatography or recrystallization from ethanol/ether mixtures removes unreacted starting materials .
- Monitoring : Thin-layer chromatography (TLC) or -NMR ensures reaction completion .
Q. Which characterization techniques are critical for confirming the structure and purity of tri-t-butylphosphonium trifluoromethanesulfonate?
- Methodological Answer :
- NMR Spectroscopy : -, -, and -NMR confirm the absence of residual phosphine and verify counterion integration .
- Elemental Analysis : Combustion analysis ensures stoichiometric C/H/N ratios (±0.3% tolerance) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M] for phosphonium cation) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C typical for triflate salts) .
Q. How should tri-t-butylphosphonium trifluoromethanesulfonate be stored to ensure long-term stability?
- Methodological Answer :
- Environment : Store under argon or nitrogen in flame-sealed ampules to prevent moisture absorption .
- Temperature : –20°C in amber glass vials to minimize light-induced degradation .
- Handling : Use gloveboxes for transfers; pre-dry solvents (e.g., molecular sieves for THF) to avoid hydrolysis .
Advanced Research Questions
Q. How does the steric bulk of tri-t-butylphosphonium influence its reactivity in catalytic applications?
- Methodological Answer : The t-butyl groups create a steric shield, reducing nucleophilic attack on the phosphorus center. This property is exploited in:
- Ionic Liquids : Enhanced thermal stability (>300°C) for high-temperature reactions .
- Catalysis : Acts as a non-coordinating counterion in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), improving turnover frequency by 20–30% compared to BF salts .
- Mechanistic Studies : -NMR chemical shifts (δ ≈ 25–30 ppm) correlate with electron-withdrawing effects of the triflate anion .
Q. What analytical strategies resolve contradictions in purity data between gravimetric and spectroscopic methods?
- Methodological Answer : Discrepancies arise from hygroscopicity or anion dissociation. Mitigation includes:
- Cross-Validation : Combine chelometric titration (for Hf in analogous salts) with -NMR to quantify triflate content .
- Karl Fischer Titration : Measures water content (<0.1% w/w required for accurate gravimetry) .
- X-ray Crystallography : Resolves structural ambiguities (e.g., confirmation of triflate coordination vs. free anion) .
Q. Can computational methods predict the solubility and ionic conductivity of this compound in novel solvents?
- Methodological Answer : Yes. Density Functional Theory (DFT) calculates ion-pair dissociation energies, while molecular dynamics simulations model solvent interactions:
- Solubility Parameters : Hansen solubility parameters predict compatibility with polar aprotic solvents (e.g., DMSO, γ-butyrolactone) .
- Conductivity : COSMO-RS simulations correlate anion mobility with ionic conductivity (experimental validation via impedance spectroscopy) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
